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Compound of Interest

Compound Name: 4-O-Demethylisokadsurenin D

Cat. No.: B14749493

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 4-O-
Demethylisokadsurenin D, a lignan isolated from the aerial parts of Piper kadsura (Choisy)
Ohwi, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols
outlined below are intended to assist in the structural elucidation, identification, and
guantification of this compound.

Introduction

4-0O-Demethylisokadsurenin D belongs to the dibenzocyclooctadiene class of lignans, a
group of naturally occurring phenols known for their diverse biological activities. Accurate
structural and quantitative analysis is crucial for its development as a potential therapeutic
agent. This document provides detailed protocols for NMR and MS analysis, along with
expected data presented in a clear, tabular format.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural
elucidation of organic molecules. For 4-O-Demethylisokadsurenin D, *H and 3C NMR are
essential for confirming the carbon skeleton and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14749493?utm_src=pdf-interest
https://www.benchchem.com/product/b14749493?utm_src=pdf-body
https://www.benchchem.com/product/b14749493?utm_src=pdf-body
https://www.benchchem.com/product/b14749493?utm_src=pdf-body
https://www.benchchem.com/product/b14749493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14749493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Weigh approximately 5-10 mg of purified 4-O-Demethylisokadsurenin D.

¢ Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDClz or DMSO-de).
» Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

e Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

e H NMR:

[¢]

Pulse sequence: Standard single-pulse experiment.

[¢]

Spectral width: -2 to 12 ppm.

o

Acquisition time: ~3 seconds.

o

Relaxation delay: 2 seconds.

[¢]

Number of scans: 16-64, depending on sample concentration.

e 13C NMR:

o

Pulse sequence: Proton-decoupled pulse experiment.

o

Spectral width: 0 to 220 ppm.

[¢]

Acquisition time: ~1.5 seconds.

[¢]

Relaxation delay: 2 seconds.

o

Number of scans: 1024-4096, depending on sample concentration.

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be
utilized as per the instrument's software recommendations to establish connectivity and long-
range correlations.
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Data Presentation: NMR Spectral Data

While the specific, experimentally determined high-resolution NMR data for 4-O-
Demethylisokadsurenin D is not readily available in the searched literature, the following
tables represent the expected chemical shift ranges for key functional groups in related
dibenzocyclooctadiene lignans.[1][2][3] This information can be used as a reference for
interpreting experimentally acquired spectra.

Table 1: Expected *H NMR Chemical Shifts for 4-O-Demethylisokadsurenin D

Expected Chemical Shift

Protons Multiplicity
(ppm)

Aromatic-H 6.0-7.5 s,d, m

OCHs 35-4.0 s

O-CH2-O 5.8-6.2 d

Aliphatic CH, CH:z 1.5-3.0 m

CHs 0.8-15 d, s

Table 2: Expected 13C NMR Chemical Shifts for 4-O-Demethylisokadsurenin D

Carbon Expected Chemical Shift (ppm)
C=0 190 - 210

Aromatic C 100 - 160

O-C-O0 95 - 105

OCHs 55-65

Aliphatic C 20-50

Mass Spectrometric Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental
composition of 4-O-Demethylisokadsurenin D, and to gain structural information through
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fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

e Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or
acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent or a
solvent compatible with the ionization source.

Instrumentation and Parameters:

o Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is
recommended for accurate mass measurements.

 lonization Source: Electrospray ionization (ESI) is a common and suitable method for this
class of compounds.

e Analysis Mode:

o Full Scan (MS1): Acquire data in positive or negative ion mode over a mass range of m/z
100-1000 to determine the parent ion's mass-to-charge ratio.

o Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation
(CID) to obtain fragment ions. This provides valuable structural information.

» Typical ESI Conditions:

[e]

Capillary voltage: 3-4 kV.

o

Nebulizer gas (N2): 1-2 Bar.

[¢]

Drying gas (N2): 8-10 L/min.

[e]

Drying gas temperature: 180-220 °C.
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Data Presentation: Mass Spectrometry Data

The expected mass spectrometry data for 4-O-Demethylisokadsurenin D is summarized
below.

Table 3: Expected Mass Spectrometry Data for 4-O-Demethylisokadsurenin D

Parameter Expected Value
Molecular Formula C22H2607
Exact Mass 402.1678
[M+H]* 403.1751
[M+Na]* 425.1570

Loss of methyl (-15 Da), methoxy (-31 Da), and
Key MS/MS Fragments fragments corresponding to the
dibenzocyclooctadiene core.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of 4-O-
Demethylisokadsurenin D.
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Sample Preparation

Isolation of 4-O-Demethylisokadsurenin D

Purification (e.g., HPLC)

Dissolve in Dilute in
deuterated solvent MS-grade solvent

Spectrgscopic Analysis

NMR Data Acquisition MS Data Acquisition
(1H, 13C, 2D) (Full Scan, MS/MS)

Data Processing & Elucidation

NMR Spectral Processing MS Data Processing
(Phasing, Baseline Correction) (Peak Picking, Formula Generation)

Structure Elucidation

- Molecular Formula

Mass Spectrometry (MS) Molecular Weight

Provides Elemental Composition

- H-H Connectivity
2D NMR (COSY, HSQC, HMBC) ~ C-H Connectvity Confirms Bonding Framework

- Long-range Correlations

Final Structure of
4-0-Demethylisokadsurenin D

Guides 2D Analysis

- Functional Groups

14, 13
CRERRIGELSS) - Number of Protons/Carbons

Identifies Key Moieties
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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